REACTION_SMILES
|
[Br-:36].[C:1](#[N:2])[c:3]1[c:4]([C:16]([F:17])([F:18])[F:19])[cH:5][c:6]([NH:9][C:10](=[O:11])[C:12]2([CH3:15])[O:13][CH2:14]2)[cH:7][cH:8]1.[CH3:37][CH2:38][CH2:39][CH2:40][N+:41]([CH2:42][CH2:43][CH2:44][CH3:45])([CH2:46][CH2:47][CH2:48][CH3:49])[CH2:50][CH2:51][CH2:52][CH3:53].[CH:31]([Cl:32])([Cl:33])[Cl:34].[F:20][c:21]1[cH:22][cH:23][c:24]([S:27](=[O:28])[O-:29])[cH:25][cH:26]1.[Na+:30].[OH2:35]>>[C:1](#[N:2])[c:3]1[c:4]([C:16]([F:17])([F:18])[F:19])[cH:5][c:6]([NH:9][C:10](=[O:11])[C:12]([OH:13])([CH2:14][S:27]([c:24]2[cH:23][cH:22][c:21]([F:20])[cH:26][cH:25]2)(=[O:28])=[O:29])[CH3:15])[cH:7][cH:8]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Br-]
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
CC1(C(=O)Nc2ccc(C#N)c(C(F)(F)F)c2)CO1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCC[N+](CCCC)(CCCC)CCCC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
ClC(Cl)Cl
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
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O=S([O-])c1ccc(F)cc1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
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CC(O)(CS(=O)(=O)c1ccc(F)cc1)C(=O)Nc1ccc(C#N)c(C(F)(F)F)c1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[Br-:36].[C:1](#[N:2])[c:3]1[c:4]([C:16]([F:17])([F:18])[F:19])[cH:5][c:6]([NH:9][C:10](=[O:11])[C:12]2([CH3:15])[O:13][CH2:14]2)[cH:7][cH:8]1.[CH3:37][CH2:38][CH2:39][CH2:40][N+:41]([CH2:42][CH2:43][CH2:44][CH3:45])([CH2:46][CH2:47][CH2:48][CH3:49])[CH2:50][CH2:51][CH2:52][CH3:53].[CH:31]([Cl:32])([Cl:33])[Cl:34].[F:20][c:21]1[cH:22][cH:23][c:24]([S:27](=[O:28])[O-:29])[cH:25][cH:26]1.[Na+:30].[OH2:35]>>[C:1](#[N:2])[c:3]1[c:4]([C:16]([F:17])([F:18])[F:19])[cH:5][c:6]([NH:9][C:10](=[O:11])[C:12]([OH:13])([CH2:14][S:27]([c:24]2[cH:23][cH:22][c:21]([F:20])[cH:26][cH:25]2)(=[O:28])=[O:29])[CH3:15])[cH:7][cH:8]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Br-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC1(C(=O)Nc2ccc(C#N)c(C(F)(F)F)c2)CO1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCC[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClC(Cl)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S([O-])c1ccc(F)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(O)(CS(=O)(=O)c1ccc(F)cc1)C(=O)Nc1ccc(C#N)c(C(F)(F)F)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |